molecular formula C10H8ClFO B1325474 3-Chloro-5-fluorophenyl cyclopropyl ketone CAS No. 898790-21-1

3-Chloro-5-fluorophenyl cyclopropyl ketone

Cat. No.: B1325474
CAS No.: 898790-21-1
M. Wt: 198.62 g/mol
InChI Key: HHYDWKDFNRXHQZ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl cyclopropyl ketone is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol . It is known for its unique structure, which includes a cyclopropyl group attached to a ketone functional group, along with chloro and fluoro substituents on the phenyl ring.

Scientific Research Applications

3-Chloro-5-fluorophenyl cyclopropyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, “CYCLOPROPYL 3-FLUOROPHENYL KETONE”, suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl cyclopropyl ketone typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-5-fluorobenzaldehyde with diazomethane in the presence of a catalyst to form the cyclopropyl ketone . The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl cyclopropyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The cyclopropyl ketone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenyl methyl ketone
  • 3-Chloro-5-fluorophenyl ethyl ketone
  • 3-Chloro-5-fluorophenyl propyl ketone

Uniqueness

3-Chloro-5-fluorophenyl cyclopropyl ketone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYDWKDFNRXHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642504
Record name (3-Chloro-5-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-21-1
Record name (3-Chloro-5-fluorophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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